N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.
Introduction of the benzothiadiazole moiety: The benzothiadiazole group is introduced through a sulfonylation reaction, where a sulfonyl chloride derivative of benzothiadiazole reacts with the piperidine intermediate.
Acetylation of the phenyl ring: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the piperidine ring.
Reduction: Reduction reactions may target the sulfonyl group or the benzothiadiazole moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide: can be compared with other sulfonyl piperidine carboxamides or benzothiadiazole derivatives.
This compound: is unique due to the specific combination of functional groups, which may confer distinct biological or chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may result in unique interactions with biological targets or distinct chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H20N4O4S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O4S2/c1-13(25)14-7-9-16(10-8-14)21-20(26)15-4-3-11-24(12-15)30(27,28)18-6-2-5-17-19(18)23-29-22-17/h2,5-10,15H,3-4,11-12H2,1H3,(H,21,26) |
InChI Key |
PMGPFKCUPNMGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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